Cas no 13659-24-0 (3-Bromo-4-chlorophenol)
3-Bromo-4-chlorophenol Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-chlorophenol
- Phenol, 3-bromo-4-chloro-
- 2-Bromo-1-chloro-4-hydroxybenzene
- PubChem3595
- KSC493I5P
- 3-bromanyl-4-chloranyl-phenol
- JLFFHIKASCUQRL-UHFFFAOYSA-N
- WT403
- CL8473
- WT2208
- LS10344
- AM82864
- TRA0008467
- CM11607
- MB00535
- AS03167
- SY017422
- BC002501
-
- MDL: MFCD00070740
- Inchi: 1S/C6H4BrClO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
- InChI Key: JLFFHIKASCUQRL-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)O)Cl
Computed Properties
- Exact Mass: 205.91300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- XLogP3: 3.4
- Topological Polar Surface Area: 20.2
Experimental Properties
- Boiling Point: 273°C at 760 mmHg
- Flash Point: 119℃
- PSA: 20.23000
- LogP: 2.80810
3-Bromo-4-chlorophenol Security Information
- Hazard Statement: H302-H315-H319-H335
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
3-Bromo-4-chlorophenol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
3-Bromo-4-chlorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116979-25g |
3-Bromo-4-chlorophenol |
13659-24-0 | 95+% | 25g |
$138 | 2021-06-17 | |
| Chemenu | CM116979-100g |
3-Bromo-4-chlorophenol |
13659-24-0 | 95+% | 100g |
$379 | 2021-06-17 | |
| Fluorochem | 044958-1g |
3-Bromo-4-chlorophenol |
13659-24-0 | 98% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 044958-5g |
3-Bromo-4-chlorophenol |
13659-24-0 | 98% | 5g |
£36.00 | 2022-03-01 | |
| Fluorochem | 044958-10g |
3-Bromo-4-chlorophenol |
13659-24-0 | 98% | 10g |
£63.00 | 2022-03-01 | |
| Fluorochem | 044958-25g |
3-Bromo-4-chlorophenol |
13659-24-0 | 98% | 25g |
£125.00 | 2022-03-01 | |
| Alichem | A019145470-100g |
3-Bromo-4-chlorophenol |
13659-24-0 | 98% | 100g |
405.00 USD | 2021-06-16 | |
| Apollo Scientific | OR2161-5g |
3-Bromo-4-chlorophenol |
13659-24-0 | 98% | 5g |
£21.00 | 2025-02-19 | |
| Apollo Scientific | OR2161-25g |
3-Bromo-4-chlorophenol |
13659-24-0 | 98% | 25g |
£60.00 | 2025-02-19 | |
| Apollo Scientific | OR2161-100g |
3-Bromo-4-chlorophenol |
13659-24-0 | 98% | 100g |
£232.00 | 2025-02-19 |
3-Bromo-4-chlorophenol Production Method
Production Method 1
1.2 Reagents: Sodium sulfite Solvents: Water
Production Method 2
3-Bromo-4-chlorophenol Preparation Products
3-Bromo-4-chlorophenol Suppliers
3-Bromo-4-chlorophenol Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-Bromo-4-chlorophenol
Professional Introduction to 3-Bromo-4-chlorophenol (CAS No. 13659-24-0)
3-Bromo-4-chlorophenol, with the chemical formula C₆H₃BrClO and CAS number 13659-24-0, is a halogenated phenolic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by the presence of both bromine and chlorine substituents on a phenolic ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural features of 3-Bromo-4-chlorophenol contribute to its reactivity and versatility in organic synthesis. The halogen atoms introduce electrophilic centers, facilitating nucleophilic substitution reactions, while the hydroxyl group allows for further functionalization through esterification, etherification, or oxidation processes. These attributes have made it a cornerstone in the development of novel therapeutic agents and advanced materials.
In recent years, 3-Bromo-4-chlorophenol has been extensively studied for its potential applications in medicinal chemistry. Its halogenated aromatic core is a common motif in many pharmacophores, contributing to its utility as a building block for drug discovery. Researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways, including those involved in inflammation, cancer, and infectious diseases.
One of the most compelling aspects of 3-Bromo-4-chlorophenol is its role in the synthesis of small-molecule drugs. For instance, studies have demonstrated its use in constructing kinase inhibitors, which are critical for treating cancers and autoimmune disorders. The bromo and chloro substituents provide handles for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds.
The pharmaceutical industry has also explored the use of 3-Bromo-4-chlorophenol in the development of antimicrobial agents. Halogenated phenols are known for their broad-spectrum antimicrobial activity, and modifications of this core structure have led to compounds with enhanced efficacy against resistant bacterial strains. This has been particularly relevant in the context of rising antibiotic resistance worldwide.
Beyond pharmaceutical applications, 3-Bromo-4-chlorophenol has found utility in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis and material functionalization. Additionally, its photochemical properties have been investigated for potential applications in organic electronics and photovoltaic devices.
The synthesis of 3-Bromo-4-chlorophenol typically involves halogenation reactions on a precursor such as 3-bromophenol or 4-chlorophenol. These reactions can be carried out under controlled conditions using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). The choice of solvent and reaction conditions can significantly influence yield and purity, necessitating optimization strategies tailored to specific synthetic routes.
In academic research, 3-Bromo-4-chlorophenol has been employed as a substrate for studying reaction mechanisms and developing new synthetic methodologies. Its well-documented reactivity has provided insights into electronic effects and steric influences in aromatic substitution reactions. These studies not only advance our fundamental understanding of organic chemistry but also contribute to the development of more efficient synthetic protocols.
The safety profile of 3-Bromo-4-chlorophenol is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended during laboratory work involving this compound.
The environmental impact of using 3-Bromo-4-chlorophenol also warrants attention. Efforts have been made to develop greener synthetic routes that reduce waste and minimize hazardous byproducts. Additionally, research into biodegradation pathways for halogenated phenols is ongoing, aiming to mitigate potential environmental concerns associated with their use.
In conclusion, 3-Bromo-4-chlorophenol(CAS No. 13659-24-0) is a multifaceted compound with significant applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers developing new drugs and advanced materials. As scientific understanding continues to evolve, the role of this compound is expected to expand further, driving innovation in multiple scientific disciplines.
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